molecular formula C10H12N2O4S B11716835 Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate

Cat. No.: B11716835
M. Wt: 256.28 g/mol
InChI Key: NKTWCIMCZWYRRT-VDTYLAMSSA-N
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Description

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thioamide in the presence of a base such as sodium hydroxide or potassium hydrogencarbonate. The reaction is carried out in a solvent like ethanol or isopropanol at temperatures ranging from 20°C to 25°C. The product is then extracted and purified through various methods, including recrystallization and column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
  • Ethyl 2-((2R,3S,4S,5R)-3-(benzoyloxy)-5-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-2-yl)thiazole-4-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the oxazolidinone and thiazole rings in this compound sets it apart, providing distinct chemical and biological properties .

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

ethyl 2-[(4S,5R)-5-methyl-2-oxo-1,3-oxazolidin-4-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H12N2O4S/c1-3-15-9(13)6-4-17-8(11-6)7-5(2)16-10(14)12-7/h4-5,7H,3H2,1-2H3,(H,12,14)/t5-,7+/m1/s1

InChI Key

NKTWCIMCZWYRRT-VDTYLAMSSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H]2[C@H](OC(=O)N2)C

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2C(OC(=O)N2)C

Origin of Product

United States

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